3,4-dichloro analog of Luliconazole intermediate
3,4-dichloro analog of Luliconazole intermediate
An In-Depth Technical Guide to the Synthesis and Characterization of the 3,4-Dichloro Analog of a Key Luliconazole Intermediate
Abstract
Luliconazole stands as a potent imidazole antifungal agent, distinguished by its (R)-enantiomeric configuration and a 2,4-dichlorophenyl moiety, which are critical for its therapeutic efficacy.[1] This guide provides an in-depth technical exploration into the synthesis, characterization, and analytical validation of a crucial chiral intermediate, specifically its 3,4-dichloro analog: (R)-1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The rationale for investigating structural analogs stems from the ongoing pursuit of enhanced antifungal activity, modified pharmacokinetic profiles, and novel intellectual property. By altering the halogen substitution pattern on the phenyl ring from 2,4- to 3,4-, we can probe the structure-activity relationships (SAR) that govern the drug's interaction with its target enzyme, lanosterol 14-α demethylase.[2][3] This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed synthetic protocols, mechanistic insights, and robust analytical methodologies.
Introduction: The Scientific Context of Luliconazole and its Analogs
Mechanism of Action: The Azole Antifungal Pathway
Luliconazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane.[3] The primary molecular target is the cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][4] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[3][5]
By inhibiting this enzyme, Luliconazole blocks the conversion of lanosterol to ergosterol.[3][6] This blockade leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the membrane.[3][7] The resulting membrane becomes structurally compromised, increasing its permeability and leading to the leakage of essential cellular components, which ultimately culminates in fungistatic or fungicidal activity.[3][8]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-1-(3,4-dichlorophenyl)ethanone
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Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) in a suitable solvent such as dichloromethane (DCM).
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Acylation: Cool the suspension to 0°C. Add a solution of 1,2-dichlorobenzene (1.0 eq.) and chloroacetyl chloride (1.1 eq.) in DCM dropwise over 1 hour, maintaining the temperature below 5°C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or GC.
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Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude ketone can be purified by recrystallization from ethanol or by column chromatography.
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Causality Behind Choices: The Friedel-Crafts acylation is a classic method for forming C-C bonds with an aromatic ring. Anhydrous conditions are critical as aluminum chloride is highly hygroscopic and water would deactivate the catalyst. The acidic quench protonates the aluminum-ketone complex, liberating the desired product.
Step 2: Asymmetric Reduction to (R)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
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Catalyst Preparation: In a nitrogen-purged flask, add (S)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF). [9]2. Borane Addition: Cool the solution to 0-5°C and slowly add a borane-dimethyl sulfide (BMS) complex (1.2 eq.). Stir for 30 minutes at this temperature.
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Substrate Addition: Add a solution of the ketone from Step 1 (1.0 eq.) in anhydrous THF dropwise, ensuring the temperature remains below 10°C.
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Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring for completion by HPLC or TLC.
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Quench: Slowly add methanol to quench the excess borane, followed by 1M HCl.
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The resulting chiral alcohol is purified by column chromatography on silica gel.
-
Rationale for Catalyst: The Corey-Bakshi-Shibata (CBS) catalyst is a highly effective and well-documented reagent for the enantioselective reduction of prochiral ketones. The (S)-enantiomer of the catalyst reliably produces the (R)-alcohol, which is the desired stereochemistry for this Luliconazole intermediate.
Step 3: Nucleophilic Substitution with Imidazole
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Base Preparation: In a flask with anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) under a nitrogen atmosphere.
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Imidazole Addition: Add a solution of imidazole (1.1 eq.) in anhydrous DMF and stir for 30 minutes at room temperature until hydrogen evolution ceases.
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Substitution: Add a solution of the chiral alcohol from Step 2 (1.0 eq.) in anhydrous DMF. Heat the reaction to 50-60°C and stir for 12-18 hours.
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Workup: Cool the reaction and quench with water. Extract the product with ethyl acetate.
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Purification: Wash the organic phase, dry, and concentrate. The final intermediate is purified by column chromatography to yield a white or off-white solid.
Analytical Characterization and Quality Control
Rigorous analytical validation is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate.
Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data and a validated HPLC method for purity assessment.
Table 1: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the 7.5-7.8 ppm range (3H, multiplet). Imidazole protons around 6.9-7.6 ppm. Methylene and methine protons adjacent to the chiral center and imidazole ring. |
| ¹³C NMR | Aromatic carbons between 125-140 ppm. Imidazole carbons in a similar range. [10]Aliphatic carbons for the ethanol backbone. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₁H₁₀Cl₂N₂O. |
| FT-IR (KBr) | Broad O-H stretch (~3200-3400 cm⁻¹), C-N stretches, aromatic C-H and C=C stretches, and a strong C-Cl stretch. |
Table 2: HPLC Method for Purity and Assay
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) [11] |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (75:25 v/v) [11] |
| Flow Rate | 1.0 mL/min [12] |
| Detection | UV at 296 nm [12] |
| Column Temp. | 25°C [13] |
| Injection Vol. | 20 µL [13] |
| Expected RT | Dependent on exact system, but should be well-resolved. |
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Self-Validation: This HPLC method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, to ensure its trustworthiness for routine analysis. [14]
Analytical Workflow
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